Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-
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Overview
Description
5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) is a complex organic compound known for its unique structure and diverse applications. This compound features a carbonyl group flanked by two naphthamido-benzoic acid moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) typically involves the reaction of naphthalene derivatives with benzoic acid under specific conditions. One common method includes the use of sodium hydroxide and ethanol as solvents, followed by heating under reflux conditions . The reaction mixture is then cooled, and the product is purified through recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid).
Chemical Reactions Analysis
Types of Reactions
5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst or nitric acid (HNO3) under controlled temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines, depending on the specific reaction conditions.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s carbonyl and naphthamido groups play a crucial role in its reactivity and biological activity. For instance, the carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
Sodium 5,5’-carbonylbis(isobenzofuran-1,3-dione): A conjugated compound with similar structural features.
4,4’-Carbonylbis(2-ethoxycarbonyl)benzoic acid: Another compound with a carbonyl group flanked by benzoic acid derivatives.
Uniqueness
5,5’-Carbonylbis(2-(1-naphthamido)benzoic acid) stands out due to its unique combination of naphthamido and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
755040-95-0 |
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Molecular Formula |
C37H24N2O7 |
Molecular Weight |
608.6 g/mol |
IUPAC Name |
5-[3-carboxy-4-(naphthalene-1-carbonylamino)benzoyl]-2-(naphthalene-1-carbonylamino)benzoic acid |
InChI |
InChI=1S/C37H24N2O7/c40-33(23-15-17-31(29(19-23)36(43)44)38-34(41)27-13-5-9-21-7-1-3-11-25(21)27)24-16-18-32(30(20-24)37(45)46)39-35(42)28-14-6-10-22-8-2-4-12-26(22)28/h1-20H,(H,38,41)(H,39,42)(H,43,44)(H,45,46) |
InChI Key |
BKDUCWKFFJGDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)C(=O)C4=CC(=C(C=C4)NC(=O)C5=CC=CC6=CC=CC=C65)C(=O)O)C(=O)O |
Origin of Product |
United States |
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